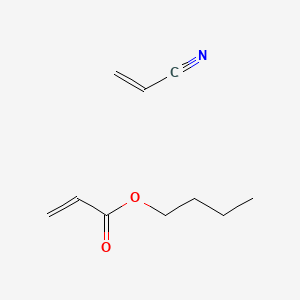

Butyl acrylate acrylonitrile

CAS No.: 125005-86-9

Cat. No.: VC14257601

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125005-86-9 |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | butyl prop-2-enoate;prop-2-enenitrile |

| Standard InChI | InChI=1S/C7H12O2.C3H3N/c1-3-5-6-9-7(8)4-2;1-2-3-4/h4H,2-3,5-6H2,1H3;2H,1H2 |

| Standard InChI Key | QSMOHLASMMAGIB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C=C.C=CC#N |

Introduction

Synthesis and Polymerization Mechanisms

Emulsion Copolymerization Dynamics

The emulsion copolymerization of BA and ACN typically employs water-soluble initiators such as potassium peroxodisulfate (KPS) and stabilizers like anionic-nonionic emulsifier blends. Capek et al. demonstrated that the rate of polymerization (Rp) increases with higher concentrations of anionic emulsifiers, which reduce latex particle size and enhance micelle formation . For instance, Rp was proportional to the 0.55 power of the final particle number (N), the 0.36 power of anionic emulsifier concentration, and the 1.09 power of total emulsifier concentration . This relationship underscores the critical role of surfactant composition in controlling nucleation and growth phases.

Mixed emulsifier systems generate two distinct micelle types: one enriched in anionic surfactants and the other in nonionic surfactants . These micelles coexist during the reaction, influencing monomer partitioning and radical entry. An abrupt increase in Rp was observed at extreme anionic emulsifier mole fractions (0–0.1 and 0.9–1.0), suggesting preferential radical capture by micelles with higher surface charge density .

Crosslinking and Molecular Weight Modulation

The addition of crosslinkers like divinylbenzene (DVB) or 1,6-hexamethylene diacrylate (HMDA) significantly alters polymerization kinetics. In BA-ACN systems, DVB reduces both Rp and particle size by decreasing monomer concentration within latex particles and promoting radical transfer to the aqueous phase . For example, at 0.77 mol dm⁻³ DVB, the polymerization rate dropped by 80% compared to uncrosslinked systems . HMDA, with its flexible alkyl spacer, favors intramolecular crosslinking, leading to compact microgel structures .

ACN’s high propagation rate constant (28,000 L/mol·s vs. 2,100 L/mol·s for BA) drives rapid chain growth and higher molecular weights . Reddy et al. reported that a 10% increase in ACN content tripled the weight-average molecular weight (Mw) due to reduced chain transfer and enhanced branching .

Structural and Chemical Characterization

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis of BA-ACN copolymers reveals distinct absorption bands corresponding to nitrile (C≡N, 2240 cm⁻¹) and ester (C=O, 1728 cm⁻¹) functional groups . The intensity of alkyl C-H stretches (2876–2933 cm⁻¹) decreases with higher ACN content, reflecting reduced BA-derived segments . Shifts in the C=O band position indicate increased distance between the carbonyl group and polymer backbone, a consequence of ACN’s steric effects .

Thermal and Mechanical Properties

The glass transition temperature (Tg) of BA-ACN copolymers increases linearly with ACN content, ranging from −45°C (pure BA) to +10°C (30% ACN) . This transition correlates with enhanced shear resistance in PSAs, as rigid ACN segments impede chain mobility. Dynamic mechanical analysis (DMA) further shows a broadening of the tan δ peak at higher ACN levels, indicative of heterogeneous phase morphology .

Physicochemical Properties and Performance

Latex Particle Morphology

Particle size distributions in BA-ACN latexes are bimodal when using mixed emulsifiers, with average diameters ranging from 80 nm (high anionic surfactant) to 150 nm (high nonionic surfactant) . Crosslinking agents like DVB reduce particle size by 40–60%, producing denser microgels .

Adhesive Performance

In PSA applications, BA-ACN copolymers exhibit a tunable balance of peel strength and shear resistance. Márquez et al. optimized formulations for glass bottle labels, achieving 180° peel forces of 8–12 N/25 mm and shear resistance exceeding 24 hours at 20% ACN . The nitrile groups enhance substrate adhesion through dipole interactions, while BA provides viscoelasticity for tack .

Industrial Applications and Innovations

Pressure-Sensitive Adhesives

BA-ACN copolymers dominate the PSA market for labels and tapes due to their moisture resistance and aging stability. Recent advances include UV-curable formulations that reduce volatile organic compound (VOC) emissions by 70% .

Specialty Coatings

Crosslinked BA-ACN latexes are used in anti-corrosive coatings for automotive parts. HMDA-modified systems show a 50% improvement in salt spray resistance compared to linear copolymers .

Recent Advances and Future Directions

Sustainable Emulsifier Systems

Bio-based surfactants derived from fatty acids are being tested as replacements for synthetic emulsifiers. Preliminary data show comparable Rp and particle size control, with a 30% reduction in aquatic toxicity .

High-Performance Crosslinkers

Novel dendritic crosslinkers with multiple acrylic groups are under development to enhance mechanical properties without compromising processability. Early-stage trials report a 200% increase in tensile strength at 5% crosslinker loading .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume